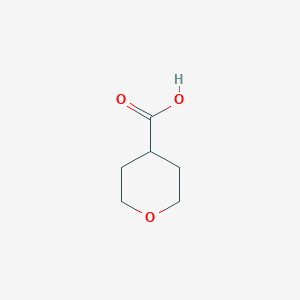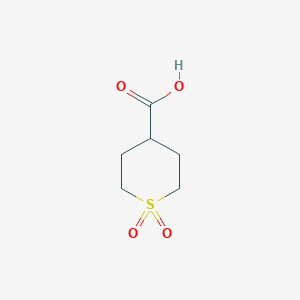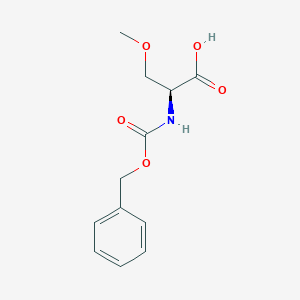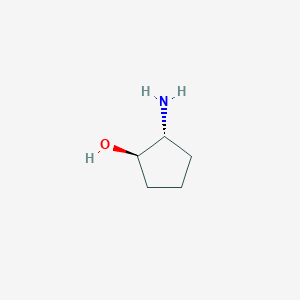
(1R,2R)-2-Aminocyclopentanol
Overview
Description
(1R,2R)-2-Aminocyclopentanol, also known as ACP, is a chiral amino alcohol that has a wide range of applications in the pharmaceutical and chemical industries. ACP is a versatile molecule that can be used in the synthesis of a variety of compounds, including drugs, agrochemicals, and pharmaceutical intermediates. It is also used in the synthesis of chiral compounds and as a chiral catalyst. ACP is a valuable reagent in the synthesis of enantiomerically pure compounds and has been used in the synthesis of drugs and agrochemicals.
Scientific Research Applications
Enzymatic Synthesis Inhibition : (1R,2R)-2-Aminocyclopentanol analogues have been studied for their ability to inhibit enzymatic synthesis. For instance, certain carbocyclic and heterocyclic amino acids, structurally related to this compound, have shown the capacity to inhibit the enzymatic conversion of L-methionine to S-adenosyl-L-methionine, which is crucial in biological methylation processes (Coulter et al., 1974).
Pharmacological Applications : Several analogues of this compound have shown selective activity for group II metabotropic glutamate receptors. These compounds can act as competitive antagonists or partial agonists, indicating potential in neuromodulation and the treatment of neurological disorders (Bräuner-Osborne et al., 1997).
Mimicking Biological Intermediates : Aminocyclopentanols, including those configured similarly to this compound, have been synthesized as mimics of intermediates in the hydrolysis of α-D-galactosides. Although these compounds did not show selectivity in inhibiting α- and β-galactosidases, their synthesis demonstrates the potential for creating structural mimics of biological intermediates (Bøjstrup & Lundt, 2005).
Inhibition of Glycosidases : Certain aminocyclopentitol derivatives have been found to be selective but moderate inhibitors of alpha-L-fucosidases. This suggests potential applications in the modulation of glycosidase activity, which is important in various biological processes, including disease pathology (Blaser & Reymond, 2000).
Receptor Agonism and Antagonism : Compounds structurally related to this compound have been evaluated for their effects on metabotropic glutamate receptors, acting as agonists or antagonists depending on their specific structure. This indicates their potential use in studying neurotransmission and in the development of drugs targeting the nervous system (Cartmell et al., 1993).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as alpha-mannosidase 2 . This enzyme plays a crucial role in the degradation of glycoproteins.
Biochemical Pathways
Related compounds have been associated with the glycolytic pathway , suggesting that (1R,2R)-2-Aminocyclopentanol might also influence similar metabolic pathways.
Result of Action
Given its potential interaction with enzymes such as alpha-mannosidase 2 , it might influence the degradation of glycoproteins, thereby affecting cellular processes.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Trans-2-aminocyclopentanol plays a crucial role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. Cholinesterase enzymes, such as acetylcholinesterase, are responsible for breaking down acetylcholine in the synaptic cleft. The inhibition of these enzymes by trans-2-aminocyclopentanol can lead to increased levels of acetylcholine, which is essential for neurotransmission. Additionally, trans-2-aminocyclopentanol interacts with other biomolecules, including proteins and nucleic acids, where it can act as a fluorescent label or a probe for studying enzyme-substrate interactions .
Cellular Effects
Trans-2-aminocyclopentanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of acetylcholinesterase, leading to altered neurotransmission and potentially impacting cognitive functions. Furthermore, trans-2-aminocyclopentanol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, trans-2-aminocyclopentanol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cholinesterase enzymes, which prevents the breakdown of acetylcholine and enhances cholinergic signaling. Additionally, trans-2-aminocyclopentanol can bind to specific receptors and proteins, modulating their activity and leading to changes in gene expression. These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-aminocyclopentanol can change over time due to its stability and degradation. Studies have shown that trans-2-aminocyclopentanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that trans-2-aminocyclopentanol can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of trans-2-aminocyclopentanol vary with different dosages in animal models. At lower doses, it can enhance cholinergic signaling and improve cognitive functions. At higher doses, trans-2-aminocyclopentanol can exhibit toxic or adverse effects, including neurotoxicity and disruptions in normal cellular functions. Threshold effects have been observed, where specific dosages lead to significant changes in biological activity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Trans-2-aminocyclopentanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. Additionally, trans-2-aminocyclopentanol can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall metabolic processes within the cell .
Transport and Distribution
Within cells and tissues, trans-2-aminocyclopentanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of trans-2-aminocyclopentanol can also be influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
Trans-2-aminocyclopentanol exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, trans-2-aminocyclopentanol can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be found in the cytoplasm, where it participates in metabolic processes and signaling pathways .
properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440241 | |
| Record name | (1R,2R)-2-Aminocyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68327-03-7, 59260-76-3 | |
| Record name | (1R,2R)-2-Aminocyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




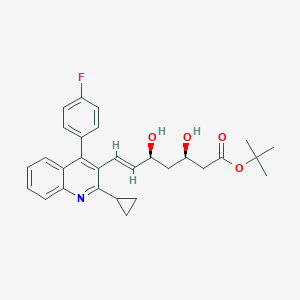
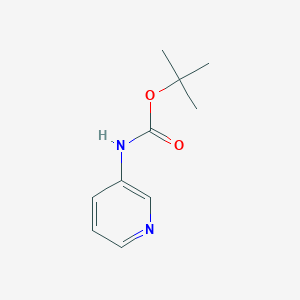

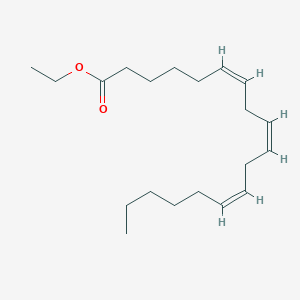

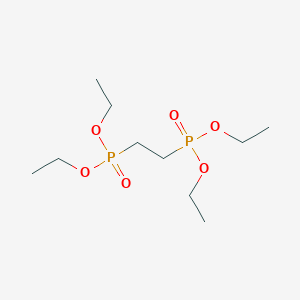

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
